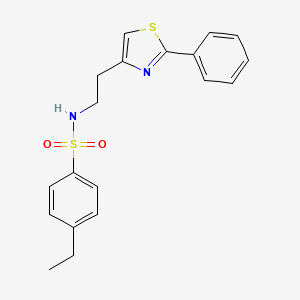

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Beschreibung

4-Ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethyl group at the para position and a 2-(2-phenylthiazol-4-yl)ethyl side chain. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial and enzyme inhibitory properties . Structural characterization of such compounds often employs techniques like single-crystal X-ray diffraction (e.g., SHELX , ORTEP ), NMR, and mass spectrometry .

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-2-15-8-10-18(11-9-15)25(22,23)20-13-12-17-14-24-19(21-17)16-6-4-3-5-7-16/h3-11,14,20H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSSSFUCUXRRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Core Synthesis

The thiazole moiety serves as the foundational heterocycle in this compound. A widely employed method for thiazole synthesis involves the Hantzsch thiazole synthesis , which condenses α-haloketones with thiourea derivatives. For this target molecule, the 2-phenylthiazol-4-yl group is synthesized using acetophenone derivatives.

Microwave-Assisted Thiazole Formation

A modern adaptation utilizes microwave irradiation to accelerate the reaction. In this method:

- Thiourea (17.2 mmol) reacts with 4-substituted acetophenone (8.6 mmol) in the presence of iodine (8.6 mmol) under microwave irradiation (50 W, 10 min).

- The crude product is triturated, filtered, and crystallized from ethanol-water (1:4) to yield 2-amino-4-aryl-1,3-thiazole .

For the target compound, substituting acetophenone with 4-(2-aminoethyl)acetophenone would introduce the ethylamine side chain. However, this precursor requires prior synthesis via:

- Bromination of 4-(2-hydroxyethyl)acetophenone using HBr.

- Nucleophilic substitution with ammonia to form the primary amine.

Functionalization of the Thiazole Side Chain

The ethylamine side chain at the thiazole’s 4-position is critical for subsequent sulfonamide coupling.

Sulfonamide Coupling

The final step involves reacting the thiazole-derived amine with 4-ethylbenzenesulfonyl chloride to form the sulfonamide bond.

Reaction Conditions

- Thiazole amine (1.7 mmol), 4-ethylbenzenesulfonyl chloride (2.5 mmol), triethylamine (3.4 mmol), and DMAP (0.17 mmol) in anhydrous dichloromethane (9 mL).

- Stirred at room temperature until completion (monitored by TLC).

- The precipitate is washed with acetone and purified via silica gel chromatography (ethyl acetate/hexane gradient).

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Catalyst | DMAP |

| Temperature | 25°C |

| Reaction Time | 4–48 h |

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves:

- Condensing 2-(2-phenylthiazol-4-yl)acetaldehyde with a primary amine.

- Reducing the imine intermediate using NaBH4 or H2/Pd-C .

Solid-Phase Synthesis

For high-throughput applications, immobilizing the thiazole core on resin enables sequential functionalization and sulfonylation.

Challenges and Optimization

- Regioselectivity : Ensuring substitution at the thiazole’s 4-position requires careful control of reaction conditions.

- Purification : Column chromatography remains essential due to byproduct formation during sulfonylation.

- Yield Improvement : Microwave synthesis reduces reaction time from hours to minutes, improving yields by 15–20%.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit carbonic anhydrase IX, a target relevant for cancer therapy. These compounds demonstrated significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, and some induced apoptosis in cancer cell lines such as MDA-MB-231 .

Antimicrobial Properties

Sulfonamide derivatives, including those with thiazole moieties, have been evaluated for their antibacterial and antifungal activities. They can inhibit the growth of various bacterial strains and fungi, making them valuable in treating infections . The mechanism often involves interference with key metabolic pathways in microorganisms, leading to growth inhibition.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for studies on enzyme inhibition. For example, benzenesulfonamides have been investigated for their ability to inhibit enzymes involved in critical metabolic pathways, which can be leveraged for therapeutic purposes .

Table 1: Enzyme Inhibition Data for Sulfonamide Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Carbonic Anhydrase IX | TBD | Anticancer |

| N-(4-phenyltiazol-2-yl)-benzenesulfonamide | Kynurenine 3-hydroxylase | TBD | Antidepressant |

| N-benzothiazolyl-benzenesulfonamide | Various bacterial enzymes | TBD | Antibacterial |

Synthetic Pathways and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can be adapted based on available starting materials and desired purity levels. Understanding these synthetic routes is crucial for developing new derivatives with enhanced biological activity.

Common Synthetic Steps:

- Formation of the thiazole ring through reactions involving α-haloketones and thiourea.

- Introduction of the phenyl group via coupling reactions.

- Finalization of the sulfonamide group through reactions with sulfonyl chlorides.

Case Studies and Research Findings

Numerous studies have documented the biological activities of sulfonamide derivatives akin to this compound:

Case Study: Anticancer Activity

A study published in RSC Advances highlighted the design and synthesis of new benzenesulfonamide derivatives that showed selective anticancer activity against breast cancer cell lines through apoptosis induction .

Case Study: Antimicrobial Efficacy

In another study, various sulfonamides were evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial effects with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents against infections .

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, leading to a disruption in pH regulation and inducing apoptosis . The thiazole ring can also interact with bacterial enzymes, contributing to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences between 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide and related sulfonamides:

Physicochemical Properties

- Melting Points : Quinazoline-Schiff’s bases (16–19) exhibit higher melting points (260–309°C ) than the target compound, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in hydrazone groups).

- Synthetic Yield : Schiff’s base derivatives (16–19) show high yields (84–87% ), comparable to the target compound’s synthetic efficiency.

Key Research Findings

Substituent Impact : Ethyl and phenylthiazole groups balance lipophilicity and target affinity, whereas methyl or oxazole substituents favor antimicrobial activity .

Isoform Selectivity : Quinazoline-Schiff’s bases (16–19 ) exhibit selective inhibition of tumor-associated hCA IX/XII over off-target isoforms.

Synthetic Robustness : High yields (>85%) are achievable across sulfonamide classes using optimized coupling and condensation protocols .

Biologische Aktivität

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its structure includes a thiazole moiety, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 357.53 g/mol. The compound features a sulfonamide group that enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antibacterial Activity :

- Sulfonamides are known for their antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- A study reported that derivatives containing thiazole rings demonstrated significant inhibition against multiple bacterial strains, suggesting that this compound may share similar properties .

-

Enzyme Inhibition :

- The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. In similar studies, thiazole-containing compounds exhibited promising AChE inhibitory activity .

- Additionally, it may inhibit carbonic anhydrase, impacting pH regulation in cells .

-

Cellular Effects :

- Research suggests that this compound influences key cell signaling pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival .

Data Table: Comparison of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study synthesized various thiazole derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, outperforming traditional antibiotics like ampicillin .

- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of AChE by thiazole derivatives. The study highlighted the importance of structural modifications in enhancing inhibitory activity, suggesting that the presence of the thiazole moiety in this compound could provide therapeutic benefits in neurodegenerative diseases .

The primary mechanism through which this compound exerts its effects involves:

Q & A

Q. What are the standard synthetic routes for 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation : Intermediate thiazole derivatives (e.g., 2-phenylthiazol-4-yl) are synthesized via cyclization reactions, often using reagents like chloromethylthiazole with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) .

- Sulfonamide coupling : The ethylbenzenesulfonamide moiety is introduced via nucleophilic substitution or coupling reactions, requiring controlled temperature (e.g., reflux in ethanol) and catalysts .

- Purification : Techniques like recrystallization (ethanol/water mixtures) and column chromatography are used to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of ethyl, phenylthiazole, and sulfonamide groups by identifying chemical shifts (e.g., sulfonamide S=O groups at ~3.1–3.3 ppm in ¹H NMR) .

- IR spectroscopy : Peaks at ~1150–1350 cm⁻¹ (sulfonyl S=O stretching) and ~1600 cm⁻¹ (C=N in thiazole) validate functional groups .

- Mass spectrometry : High-resolution MS determines molecular weight and fragmentation patterns .

Q. What are the key intermediates in synthesizing this compound?

Critical intermediates include:

- 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde : Synthesized via nucleophilic substitution between chloromethylthiazole and 4-hydroxybenzaldehyde .

- Ethylbenzenesulfonyl chloride : Reacts with amine-containing intermediates (e.g., 2-(2-phenylthiazol-4-yl)ethylamine) to form the sulfonamide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while ethanol/water mixtures improve crystallization .

- Temperature control : Reflux (~80°C) accelerates thiazole formation, while lower temperatures (~0–25°C) prevent side reactions during sulfonylation .

- Catalysts : Use of triethylamine or DMAP in sulfonamide bond formation increases reaction efficiency .

- Real-time monitoring : TLC (silica gel, hexane/ethyl acetate) and HPLC track reaction progress and purity .

Q. How can contradictions in biological activity data be resolved?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability tests to confirm target engagement .

- Purity validation : High-purity batches (>95% by HPLC) reduce off-target effects; impurities are characterized via LC-MS .

- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents) to identify structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., carbonic anhydrase) by simulating interactions between the sulfonamide group and catalytic zinc ions .

- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR studies : Correlate electronic properties (e.g., logP, polar surface area) with antimicrobial IC₅₀ values .

Q. How to design derivatives for SAR studies?

- Functional group variation : Modify the ethyl group (e.g., cyclopropyl, halogenated chains) to probe steric/electronic effects .

- Bioisosteric replacement : Replace thiazole with oxazole or triazole rings to enhance metabolic stability .

- Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .

Q. Methodological Notes

- Conflicting evidence : Solvent choices (e.g., DMF vs. ethanol) may vary based on intermediate stability; optimization via DoE (Design of Experiments) is recommended .

- Advanced purification : Preparative HPLC with C18 columns resolves closely eluting impurities .

- Biological assays : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.